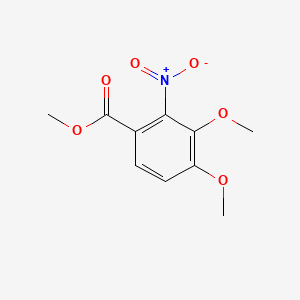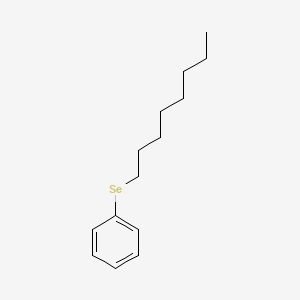
1,1'-Binaphthalene, 2,2',7,7'-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Binaphthalene, 2,2’,7,7’-tetramethyl- is an organic compound belonging to the binaphthalene family. This compound is characterized by the presence of two naphthalene units connected at the 1 and 1’ positions, with four methyl groups attached at the 2, 2’, 7, and 7’ positions. The molecular formula of this compound is C24H22, and it is known for its unique structural and chemical properties .
Métodos De Preparación
The synthesis of 1,1’-Binaphthalene, 2,2’,7,7’-tetramethyl- can be achieved through various synthetic routes. One common method involves the Suzuki coupling reaction, where 2,2’,7,7’-tetramethyl-1,1’-binaphthalene is synthesized using 4,4,5,5-tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane and 1-bromo-2-methylnaphthalene as starting materials . The reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Análisis De Reacciones Químicas
1,1’-Binaphthalene, 2,2’,7,7’-tetramethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The compound can also participate in electrophilic substitution reactions, where electrophiles attack the aromatic rings, leading to the formation of substituted products.
For example, oxidation of 1,1’-Binaphthalene, 2,2’,7,7’-tetramethyl- with potassium permanganate can yield corresponding quinones, while reduction with lithium aluminum hydride can produce dihydro derivatives. Electrophilic substitution reactions can introduce various functional groups onto the naphthalene rings, enhancing the compound’s versatility in chemical synthesis .
Aplicaciones Científicas De Investigación
1,1’-Binaphthalene, 2,2’,7,7’-tetramethyl- has a wide range of scientific research applications. In chemistry, it is used as a chiral ligand in asymmetric synthesis, where its unique structure allows for the selective formation of enantiomers in catalytic reactions . In biology and medicine, derivatives of this compound have been explored for their potential as pharmaceutical agents, particularly in the development of chiral drugs.
In the industrial sector, 1,1’-Binaphthalene, 2,2’,7,7’-tetramethyl- is used in the production of advanced materials, such as polymers and liquid crystals, due to its rigid and planar structure. Its ability to undergo various chemical modifications makes it a valuable building block for the synthesis of complex organic molecules .
Mecanismo De Acción
The mechanism of action of 1,1’-Binaphthalene, 2,2’,7,7’-tetramethyl- is primarily related to its ability to act as a chiral ligand in catalytic reactions. The compound’s rigid and planar structure allows it to coordinate with metal centers, facilitating the formation of chiral complexes. These complexes can then catalyze enantioselective reactions, leading to the selective formation of one enantiomer over the other .
The molecular targets and pathways involved in these reactions depend on the specific catalytic system and the nature of the substrates used
Comparación Con Compuestos Similares
1,1’-Binaphthalene, 2,2’,7,7’-tetramethyl- can be compared with other similar compounds, such as 1,1’-Binaphthalene, 2,2’-dimethyl- and 1,1’-Binaphthyl. These compounds share a similar binaphthalene core structure but differ in the number and position of substituents on the naphthalene rings .
1,1’-Binaphthalene, 2,2’-dimethyl-: This compound has two methyl groups at the 2 and 2’ positions, making it less sterically hindered compared to 1,1’-Binaphthalene, 2,2’,7,7’-tetramethyl-.
1,1’-Binaphthyl: This compound lacks any substituents on the naphthalene rings, making it the simplest member of the binaphthalene family.
The uniqueness of 1,1’-Binaphthalene, 2,2’,7,7’-tetramethyl- lies in its specific substitution pattern, which imparts distinct steric and electronic properties, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
66778-18-5 |
|---|---|
Fórmula molecular |
C24H22 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
1-(2,7-dimethylnaphthalen-1-yl)-2,7-dimethylnaphthalene |
InChI |
InChI=1S/C24H22/c1-15-5-9-19-11-7-17(3)23(21(19)13-15)24-18(4)8-12-20-10-6-16(2)14-22(20)24/h5-14H,1-4H3 |
Clave InChI |
DIJIQKSWLIQSRY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C=CC(=C2C3=C(C=CC4=C3C=C(C=C4)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


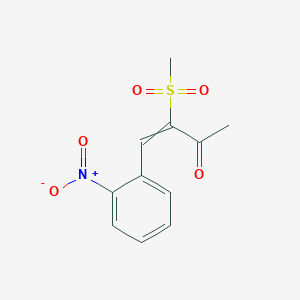
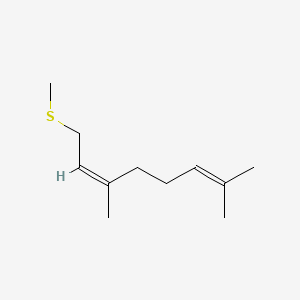
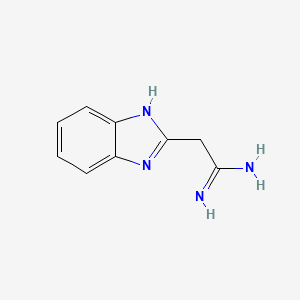


![Methyl chloro[(cyanomethoxy)imino]acetate](/img/structure/B14477959.png)
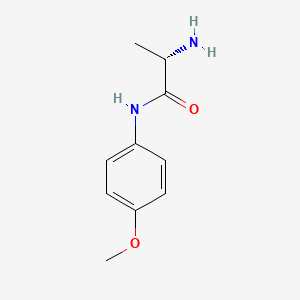
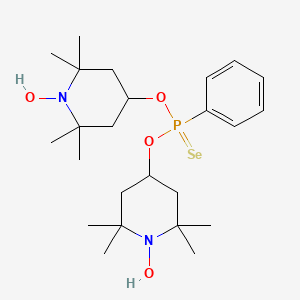
![4,4'-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14477970.png)
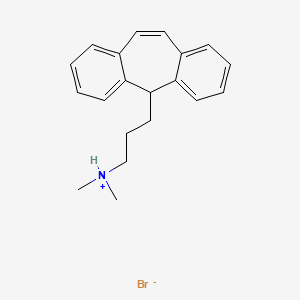
![Phenyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14477985.png)
